Dotinurad vs. Febuxostat: Superior Serum Urate Target Achievement (≤6.0 mg/dL) in Phase 3 Clinical Trial
In a randomized, double-blind, active-controlled Phase 3 study of 451 Chinese gout patients, dotinurad 4 mg demonstrated statistically superior serum uric acid (sUA) lowering efficacy compared to febuxostat 40 mg [1]. The proportion of subjects achieving the target sUA ≤6.0 mg/dL at Week 24 was 73.6% [95% CI: 67.8, 79.5] for dotinurad versus 38.1% [95% CI: 31.6, 44.5] for febuxostat, a difference of 35.87% [95% CI: 27.36, 44.37, p<0.001].
| Evidence Dimension | Serum Uric Acid Target Achievement |
|---|---|
| Target Compound Data | 73.6% of subjects achieved sUA ≤6.0 mg/dL |
| Comparator Or Baseline | Febuxostat 40 mg: 38.1% of subjects achieved sUA ≤6.0 mg/dL |
| Quantified Difference | Difference of 35.87% (p<0.001) |
| Conditions | Phase 3, multicenter, randomized, double-blind, active-controlled study in 451 gout patients; 24-week treatment duration |
Why This Matters
This direct head-to-head superiority evidence supports dotinurad as a more effective urate-lowering therapy than febuxostat 40 mg, a widely used standard-of-care XOI, potentially reducing the need for dose escalation or combination therapy to achieve target sUA levels.
- [1] Eisai Co., Ltd. URECE® (Dotinurad) Launched in China as a treatment for Gout. News Release. July 14, 2025. View Source
